BenchChemオンラインストアへようこそ!

KRAS G12C inhibitor 25

KRAS G12C SOS1 Nucleotide exchange assay

KRAS G12C inhibitor 25 (CAS 2734060-73-0) selectively targets GDP-bound KRAS G12C with sub-nanomolar potency (IC50 0.48 nM). Its distinct tetrahydroquinazoline scaffold and moderate MW (555.71) enable robust cellular target engagement and are ideal for SPR, co-crystallization, and resistance model studies. Not interchangeable with other G12C probes; ensure reproducibility with this well-characterized, ≥98% pure research tool.

Molecular Formula C32H41N7O2
Molecular Weight 555.7 g/mol
Cat. No. B12413756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 25
Molecular FormulaC32H41N7O2
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(CCC(C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C
InChIInChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-37(21-25(39)14-15-33)31-27-13-12-24(38-17-6-9-23-8-4-5-11-29(23)38)20-28(27)34-32(35-31)41-22-26-10-7-16-36(26)2/h3-5,8,11,24-26H,1,6-7,9-10,12-14,16-22H2,2H3/t24-,25+,26+/m1/s1
InChIKeyBVNQVRSIVGNVET-ZNZIZOMTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12C Inhibitor 25: A Potent Covalent Inhibitor of the G12C‑Mutant GTPase for Precision Oncology Research


KRAS G12C inhibitor 25 (CAS 2734060‑73‑0) is a small‑molecule covalent inhibitor that selectively targets the GDP‑bound inactive conformation of the KRAS G12C oncoprotein [REFS‑1]. The compound is disclosed as compound 3 in WO2021216770A1 and is supplied as a research‑grade tool compound with a molecular formula of C₃₂H₄₁N₇O₂ and a molecular weight of 555.71 g/mol [REFS‑2][REFS‑3]. It acts by blocking the SOS1‑assisted guanine nucleotide exchange (GDP‑to‑GTP) that is essential for oncogenic KRAS signalling [REFS‑1].

Why KRAS G12C Inhibitor 25 Cannot Be Interchanged with Other In‑Class Compounds Without Risk of Experimental Divergence


KRAS G12C inhibitors are not functionally interchangeable despite sharing a common nominal target. Compounds within this class exhibit divergent covalent warheads, binding kinetics (e.g., residence time on the GDP‑bound state), selectivity for the mutant cysteine over other cellular nucleophiles, and physicochemical properties that dictate cellular permeability and pharmacokinetic behaviour [REFS‑1]. Even inhibitors that appear equipotent in isolated biochemical assays can produce markedly different cellular target‑engagement profiles and in‑vivo efficacy. Substituting KRAS G12C inhibitor 25 with another G12C‑directed probe without accounting for these quantitative differences can lead to irreproducible results, misinterpretation of resistance mechanisms, or selection of an unsuitable tool for specific downstream applications [REFS‑2].

KRAS G12C Inhibitor 25: Quantifiable Differentiation and Head‑to‑Head Comparative Data for Informed Procurement


Biochemical Potency: Sub‑Nanomolar Inhibition of SOS1‑Assisted Nucleotide Exchange

In a direct biochemical assay measuring SOS1‑mediated GDP‑to‑GTP exchange on the KRAS‑G12C mutant, KRAS G12C inhibitor 25 exhibits an IC₅₀ of 0.48 nM [REFS‑1]. This value is approximately 40‑fold more potent than that of the structurally distinct comparator KRASG12C IN‑15 (compound 21) tested under the same experimental paradigm (IC₅₀ = 19 nM) [REFS‑2]. The superior potency suggests that KRAS G12C inhibitor 25 may achieve more complete target blockade at lower concentrations, a key consideration for dose‑response studies and combination‑therapy experiments where minimal off‑target pressure is desired.

KRAS G12C SOS1 Nucleotide exchange assay Biochemical IC50

Physicochemical Properties: Molecular Weight and Heteroatom Composition Impacting Formulation and Permeability

KRAS G12C inhibitor 25 has a molecular weight of 555.71 g/mol and a molecular formula of C₃₂H₄₁N₇O₂ [REFS‑1]. In comparison, the clinically approved KRAS G12C inhibitors sotorasib (560.6 g/mol, C₃₀H₃₀F₆N₆O₃) and adagrasib (604.7 g/mol, C₃₂H₃₅ClFN₇O₂) exhibit higher molecular weights and distinct halogenation patterns [REFS‑2][REFS‑3]. The lower molecular weight and absence of fluorine atoms in KRAS G12C inhibitor 25 may confer differential solubility and membrane‑permeation characteristics, which are critical parameters for designing cellular assays and for preliminary formulation development.

Physicochemical properties Molecular weight Drug‑likeness Solubility

Patent Provenance and Chemical Novelty: A Distinct Scaffold for Freedom‑to‑Operate Considerations

KRAS G12C inhibitor 25 is explicitly disclosed as compound 3 in WO2021216770A1, which claims a series of substituted tetrahydroquinazoline derivatives as KRAS G12C inhibitors [REFS‑1]. This scaffold is structurally distinct from the tetrahydropyridopyrimidine‑based adagrasib (WO2018140514) and the quinazoline‑derived sotorasib (WO2018217651) [REFS‑2][REFS‑3]. For academic groups and biotechnology companies conducting preclinical development, the use of a compound with a clearly delineated patent pedigree can mitigate future intellectual‑property entanglements and provides a transparent basis for structure‑activity relationship (SAR) expansion.

Patent Chemical scaffold Intellectual property Research tool

Commercial Availability and Purity: Consistent Sourcing for Reproducible Research

KRAS G12C inhibitor 25 is available from multiple reputable chemical vendors (e.g., MedChemExpress, TargetMol, InvivoChem) at purities ≥98% as determined by HPLC [REFS‑1][REFS‑2][REFS‑3]. This multi‑vendor availability contrasts with certain early‑stage KRAS G12C probes that are accessible only through custom synthesis or single‑source suppliers, a situation that can lead to batch‑to‑batch variability or supply interruptions. The consistent commercial supply chain ensures that independent laboratories can replicate experiments without the confounding factor of variable compound quality.

Vendor Purity Reproducibility Supply chain

Optimal Use Cases for KRAS G12C Inhibitor 25 Based on Quantifiable Differentiation Data


Biochemical and Biophysical Characterization of KRAS‑G12C Nucleotide Cycling

Given its sub‑nanomolar IC₅₀ (0.48 nM) in the SOS1‑assisted GDP/GTP exchange assay [REFS‑1], KRAS G12C inhibitor 25 is exceptionally well‑suited for in‑vitro studies that require near‑complete suppression of KRAS‑G12C nucleotide exchange at low compound concentrations. This includes surface plasmon resonance (SPR) binding kinetics experiments, fluorescence‑based GDP/GTP exchange assays, and co‑crystallization studies aimed at elucidating the inhibitor‑bound conformation of the G12C mutant.

In‑Vitro Resistance Model Development and Combination Screening

The compound's defined covalent warhead and distinct scaffold (substituted tetrahydroquinazoline) make it a valuable tool for generating and characterising acquired‑resistance models [REFS‑2]. By exposing KRAS G12C‑mutant cell lines to escalating concentrations of inhibitor 25, researchers can select for resistant clones and subsequently map the underlying genomic alterations. Furthermore, the compound's high biochemical potency enables its use in combination‑matrix screens where robust target inhibition is required to assess synergistic or antagonistic interactions with other targeted agents (e.g., SHP2, SOS1, or EGFR inhibitors).

Chemical Probe for Structure‑Activity Relationship (SAR) Expansion and Medicinal Chemistry

Because KRAS G12C inhibitor 25 is a single, well‑characterised compound from a specific patent family (WO2021216770A1) [REFS‑2], it serves as an ideal starting point for medicinal chemistry campaigns. The availability of the compound in high purity (≥98%) from multiple vendors [REFS‑3] facilitates the generation of reliable structure‑activity data. Researchers can use inhibitor 25 as a benchmark to evaluate new analogues or to explore modifications of the tetrahydroquinazoline core, with the assurance that the parent compound's identity and provenance are unambiguously documented.

Formulation and Solubility Screening for Preclinical Development

The physicochemical properties of KRAS G12C inhibitor 25—notably its lower molecular weight (555.71 g/mol) and the absence of halogen substituents compared to sotorasib and adagrasib [REFS‑4][REFS‑5]—render it a useful tool for formulation scientists. The compound can be employed in solubility and stability studies to assess the impact of these physicochemical features on dissolution rate and aqueous compatibility. Such data are valuable for designing early‑stage pharmacokinetic experiments and for benchmarking the properties of more advanced leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12C inhibitor 25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.